molecular formula C11H9NO4 B13784029 Ethyl 3-(2-nitrophenyl)prop-2-ynoate CAS No. 28048-29-5

Ethyl 3-(2-nitrophenyl)prop-2-ynoate

Cat. No.: B13784029
CAS No.: 28048-29-5
M. Wt: 219.19 g/mol
InChI Key: UHOVFSCTEQZZMV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-nitrophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H9NO4 It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a prop-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-nitrophenyl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 2-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-nitrophenyl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-nitrophenyl)prop-2-ynoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)prop-2-ynoate: Similar structure but with the nitro group in the para position.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups and a cyano group.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar structure with a methoxy group and a cyano group.

Uniqueness

Ethyl 3-(2-nitrophenyl)prop-2-ynoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-(2-nitrophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVFSCTEQZZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325300
Record name Ethyl 3-(2-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28048-29-5
Record name NSC409587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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